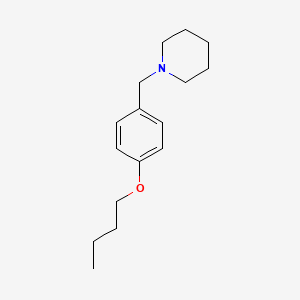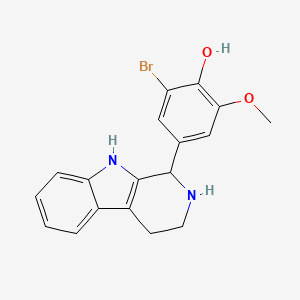
N-benzyl-N-(2,4-dimethoxy-3-methylbenzyl)-1-butanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-(2,4-dimethoxy-3-methylbenzyl)-1-butanamine, also known as MDBP, is a psychoactive substance that belongs to the family of cathinones. MDBP is a synthetic compound that has gained popularity in the scientific research community due to its potential therapeutic applications.
Mecanismo De Acción
N-benzyl-N-(2,4-dimethoxy-3-methylbenzyl)-1-butanamine exerts its effects by acting as a serotonin-norepinephrine-dopamine reuptake inhibitor. It increases the levels of these neurotransmitters in the brain, leading to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
N-benzyl-N-(2,4-dimethoxy-3-methylbenzyl)-1-butanamine has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain. It also increases the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons. N-benzyl-N-(2,4-dimethoxy-3-methylbenzyl)-1-butanamine has been shown to have a low toxicity profile and does not produce significant adverse effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-N-(2,4-dimethoxy-3-methylbenzyl)-1-butanamine is a useful tool for studying the neurobiology of depression and anxiety disorders. It has been shown to produce reliable and reproducible effects in animal models, making it a valuable compound for preclinical research. However, the long-term effects of N-benzyl-N-(2,4-dimethoxy-3-methylbenzyl)-1-butanamine on the brain and behavior are not yet fully understood, and further research is needed to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of N-benzyl-N-(2,4-dimethoxy-3-methylbenzyl)-1-butanamine. One potential application is the development of novel antidepressant and anxiolytic medications based on the structure of N-benzyl-N-(2,4-dimethoxy-3-methylbenzyl)-1-butanamine. Another direction is the investigation of the long-term effects of N-benzyl-N-(2,4-dimethoxy-3-methylbenzyl)-1-butanamine on the brain and behavior. Finally, the potential use of N-benzyl-N-(2,4-dimethoxy-3-methylbenzyl)-1-butanamine as a treatment for neurodegenerative diseases should be further explored.
Conclusion:
N-benzyl-N-(2,4-dimethoxy-3-methylbenzyl)-1-butanamine is a synthetic compound that has gained popularity in the scientific research community due to its potential therapeutic applications. It has been shown to have antidepressant and anxiolytic effects in animal models and has been investigated for its potential as a treatment for neurodegenerative diseases. N-benzyl-N-(2,4-dimethoxy-3-methylbenzyl)-1-butanamine exerts its effects by acting as a serotonin-norepinephrine-dopamine reuptake inhibitor and increasing the levels of these neurotransmitters in the brain. While N-benzyl-N-(2,4-dimethoxy-3-methylbenzyl)-1-butanamine is a useful tool for studying the neurobiology of depression and anxiety disorders, further research is needed to determine its safety and efficacy.
Métodos De Síntesis
N-benzyl-N-(2,4-dimethoxy-3-methylbenzyl)-1-butanamine can be synthesized through a multi-step process that involves the reaction of 2,4-dimethoxy-3-methylbenzaldehyde with benzyl cyanide, followed by reduction with sodium borohydride and subsequent alkylation with 1-chlorobutane. The final product is purified through column chromatography.
Aplicaciones Científicas De Investigación
N-benzyl-N-(2,4-dimethoxy-3-methylbenzyl)-1-butanamine has been studied extensively for its potential therapeutic applications. It has been shown to have antidepressant and anxiolytic effects in animal models. N-benzyl-N-(2,4-dimethoxy-3-methylbenzyl)-1-butanamine has also been investigated for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-benzyl-N-[(2,4-dimethoxy-3-methylphenyl)methyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-5-6-14-22(15-18-10-8-7-9-11-18)16-19-12-13-20(23-3)17(2)21(19)24-4/h7-13H,5-6,14-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXUDHYACSIVQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)CC2=C(C(=C(C=C2)OC)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-N-methyl-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5135333.png)
![2-methyl-N-(1-{1-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5135334.png)

![1-(3-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5135342.png)
![6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5135346.png)




![4-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5135384.png)
![N~1~-allyl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5135392.png)

![N~1~-allyl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5135402.png)
